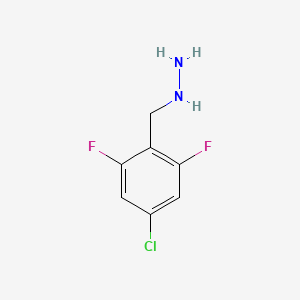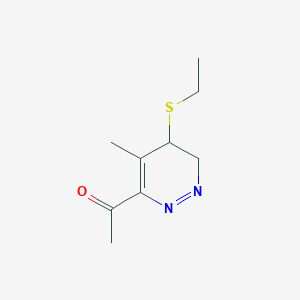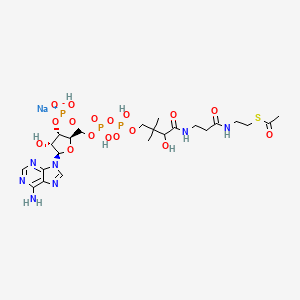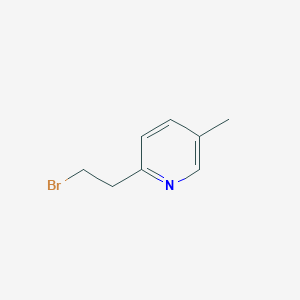
2-Methylquinoline-6-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylquinoline-6-carboximidamide is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group at the second position and a carboximidamide group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-6-carboximidamide can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with cyanamide under acidic conditions. This reaction typically requires a catalyst, such as palladium, and an oxidant to facilitate the formation of the carboximidamide group.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of nitrobenzene and ethanol as starting materials. The reaction is carried out in the presence of a metal catalyst, such as palladium, and auxiliary agents, including silver-containing compounds and acidic compounds. This method is environmentally friendly and cost-effective, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylquinoline-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The methyl and carboximidamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Methylquinoline-6-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates that derivatives of this compound may have anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Methylquinoline-6-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Quinaldine (2-Methylquinoline): This compound is similar in structure but lacks the carboximidamide group.
2-Styrylquinoline-4-carboxylic acids: These compounds have a styryl group at the second position and a carboxylic acid group at the fourth position.
Uniqueness: 2-Methylquinoline-6-carboximidamide is unique due to the presence of both a methyl group and a carboximidamide group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H11N3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-methylquinoline-6-carboximidamide |
InChI |
InChI=1S/C11H11N3/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-6H,1H3,(H3,12,13) |
InChI-Schlüssel |
FGANMRHGMUFYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
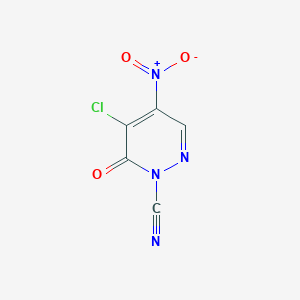
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)

